

An In-depth Technical Guide to the Polysaccharide Substrate Specificity of Driselase

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Compound of Interest

Compound Name: *Driselase*

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Abstract

Driselase, a commercially available enzyme preparation derived from *Basidiomycetes* sp. or *Irpex lacteus*, is a complex mixture of hydrolytic enzymes potent in the degradation of plant cell wall polysaccharides.[1][2][3] This technical guide provides a comprehensive overview of the substrate specificity of **Driselase**, focusing on its activity towards major polysaccharide components of the plant cell wall, including cellulose, hemicellulose (xylan), pectin, and β -glucans (laminarin). This document is intended for researchers, scientists, and drug development professionals who utilize **Driselase** for applications such as protoplast isolation, biomass conversion, and the analysis of plant-derived materials. The guide details the enzymatic composition of **Driselase**, presents available quantitative data on its substrate specificity, provides in-depth experimental protocols for key activity assays, and includes visualizations of the enzymatic degradation process.

Introduction to Driselase

Driselase is a crude but highly effective enzymatic cocktail renowned for its ability to efficiently break down the complex carbohydrate structures that constitute plant cell walls.[4] Its multicomponent nature, primarily comprising cellulases, hemicellulases (including xylanases), and pectinases, allows for a synergistic attack on the intricate network of polysaccharides,

leading to the release of constituent monosaccharides and oligosaccharides.[1][2][3] This broad-spectrum activity makes **Driselase** an invaluable tool in various scientific and industrial fields, including:

- **Plant Biology and Biotechnology:** Widely used for the enzymatic digestion of cell walls to generate protoplasts for genetic transformation, cell fusion, and single-cell studies.[1][5]
- **Biofuel and Bio-based Chemical Production:** Employed in the saccharification of lignocellulosic biomass to produce fermentable sugars for the synthesis of biofuels and other valuable biochemicals.[3]
- **Food and Beverage Industry:** Utilized for the clarification of fruit juices and wine by degrading pectin, and in the extraction of plant-based compounds.[3]
- **Textile Industry:** Used for the bioscouring of natural fibers like cotton to remove non-cellulosic impurities.[3]

The enzymatic composition of **Driselase** includes, but is not limited to, cellulase, xylanase, laminarinase, and endo-1,3- β -glucanase.[6] The presence and relative abundance of these enzymes contribute to its potent macerating activity on plant tissues.

Quantitative Substrate Specificity of Driselase

The effectiveness of **Driselase** lies in its broad substrate specificity, targeting the primary polysaccharide components of the plant cell wall. While **Driselase** is a complex mixture and the exact composition can vary, quantitative data from commercially available preparations provide insight into its activity on key polysaccharides.

Substrate	Enzyme Activity	Unit Definition	Source
Cellulose	≥100 U/mg solid	One unit will liberate 1.0 μmol of glucose from cellulose in 1 hour at pH 5.0 and 37°C.	[6]
Xylan	Not specified	One unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 and 37°C.	[4][6]
Laminarin	Not specified	One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C.	[6]
Pectin	Activity Present	Not specified in a comparable format. Driselase is known to contain pectinase activity.[1][2][3]	

Note: The quantitative data presented is sourced from a commercially available **Driselase** preparation from *Basidiomycetes* sp.[6] The absence of a specific value for xylanase and laminarinase activity in the table is due to the source providing the unit definition without a corresponding minimum activity level in the same format as for cellulase. It is important for researchers to perform their own activity assays on the specific lot of **Driselase** being used for precise quantitative studies.

Experimental Protocols for Determining Substrate Specificity

To allow for the precise characterization of **Driselase** activity in a laboratory setting, this section provides detailed protocols for assaying its activity on four major polysaccharide substrates. The majority of these assays are based on the colorimetric detection of reducing sugars released upon enzymatic hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.

Cellulase Activity Assay

This protocol determines the amount of reducing sugars (measured as glucose) released from a cellulose substrate.

Materials:

- **Driselase** enzyme solution (prepared in cold deionized water)
- Carboxymethyl cellulose (CMC) solution (1% w/v in 0.05 M citrate buffer, pH 5.0)
- 0.05 M Citrate buffer, pH 5.0
- 3,5-Dinitrosalicylic acid (DNS) reagent
- Glucose standard solutions (for calibration curve)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 1.0 mL of 1% CMC solution and 1.0 mL of 0.05 M citrate buffer.
- Equilibrate the reaction mixture to 45°C.
- Initiate the reaction by adding 100 µL of the **Driselase** enzyme solution.
- Incubate the reaction mixture at 45°C for 30 minutes.
- Stop the reaction by adding 3.0 mL of DNS reagent.
- Boil the mixture for 5-15 minutes to allow for color development.

- Cool the tubes to room temperature and measure the absorbance at 540 nm.
- A blank is prepared by adding the DNS reagent before the enzyme solution.
- A standard curve is generated using known concentrations of glucose to quantify the amount of reducing sugar released.

(Source: Adapted from screening and purification of cellulase from cellulase producing bacteria in molasses[6])

Xylanase Activity Assay

This protocol is based on the official quality control test procedure from Sigma-Aldrich for determining xylanase activity in **Driselase**.

Materials:

- **Driselase** (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water)
- 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C
- 2.5% (w/v) Xylan Substrate solution (in 100 mM Sodium Acetate Buffer)
- 500 mM Sodium Hydroxide Solution
- 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution (prepare fresh)
- Glucose Standard Solution (0.2 mg/mL)
- Spectrophotometer

Procedure:

- In a test tube, mix 3.00 mL of 100 mM Sodium Acetate Buffer and 1.00 mL of 2.5% Xylan Substrate solution.
- Equilibrate the mixture to 37°C.

- Add 1.00 mL of the **Driselase** (Xylanase) Enzyme Solution to the test tube. For the blank, add 1.00 mL of deionized water instead of the enzyme solution.
- Mix by swirling and incubate at 37°C for exactly 60 minutes.
- Following incubation, prepare tubes for colorimetric analysis by mixing aliquots of the reaction mixture with the PAHBAH solution.
- Transfer the tubes to a boiling water bath and incubate for 5 minutes.
- Cool the tubes to room temperature.
- Measure the absorbance at 410 nm.
- Quantify the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with the Glucose Standard Solution.

(Source: Adapted from Enzymatic Assay of XYLANASE Activity in **DRISELASE** (EC 3.2.1.8) - Sigma-Aldrich[4])

Pectinase Activity Assay

This protocol measures the release of reducing sugars from a pectin substrate.

Materials:

- **Driselase** enzyme solution
- 0.5% (w/v) Citrus pectin solution (in 0.1 M phosphate buffer, pH 7.5)
- 0.1 M Phosphate buffer, pH 7.5
- DNS reagent
- Galacturonic acid standard solutions (for calibration curve)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture by adding 100 μL of the **Driselase** enzyme solution to 900 μL of the 0.5% pectin substrate solution.
- Incubate the reaction mixture at 50°C for 10 minutes.
- Stop the reaction by adding 2.0 mL of DNS reagent.
- Boil the mixture in a water bath at 92°C for 10 minutes.
- Cool the tubes to room temperature and measure the optical density at 540 nm.
- An enzyme blank is prepared by adding the DNS reagent before the addition of the enzyme.
- A standard curve is generated using known concentrations of galacturonic acid to determine the amount of reducing sugar released.

(Source: Adapted from Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp^[1])

Laminarinase Activity Assay

This protocol is designed to quantify the release of reducing sugars from laminarin.

Materials:

- **Driselase** enzyme solution
- 0.3% (w/v) Laminarin solution (in 50 mM potassium phosphate buffer, pH 6.5)
- 50 mM Potassium phosphate buffer, pH 6.5
- DNS reagent
- D-glucose standard solutions (for calibration curve)
- Microplate reader or spectrophotometer

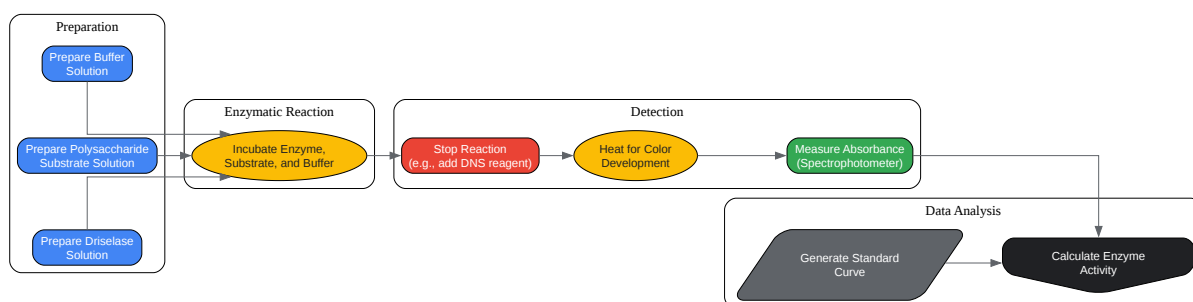
Procedure:

- Prepare a reaction mixture containing 0.25 mL of the 0.3% laminarin substrate and 0.25 mL of the **Driselase** enzyme solution.
- Incubate the reaction mixture at 37°C for 180 minutes.
- Stop the reaction and quantify the formation of reducing sugars by adding DNS reagent and measuring the color change at 540 nm.
- A non-incubated reaction mixture serves as the blank.
- A standard curve is generated using known concentrations of D-glucose to determine the amount of reducing sugar released. One unit of laminarinase activity is defined as the amount of enzyme that catalyzes the liberation of reducing sugar equivalent to 1 μ M of D-glucose per minute.

(Source: Adapted from A set of simple methods for detection and extraction of laminarinase - PMC[2])

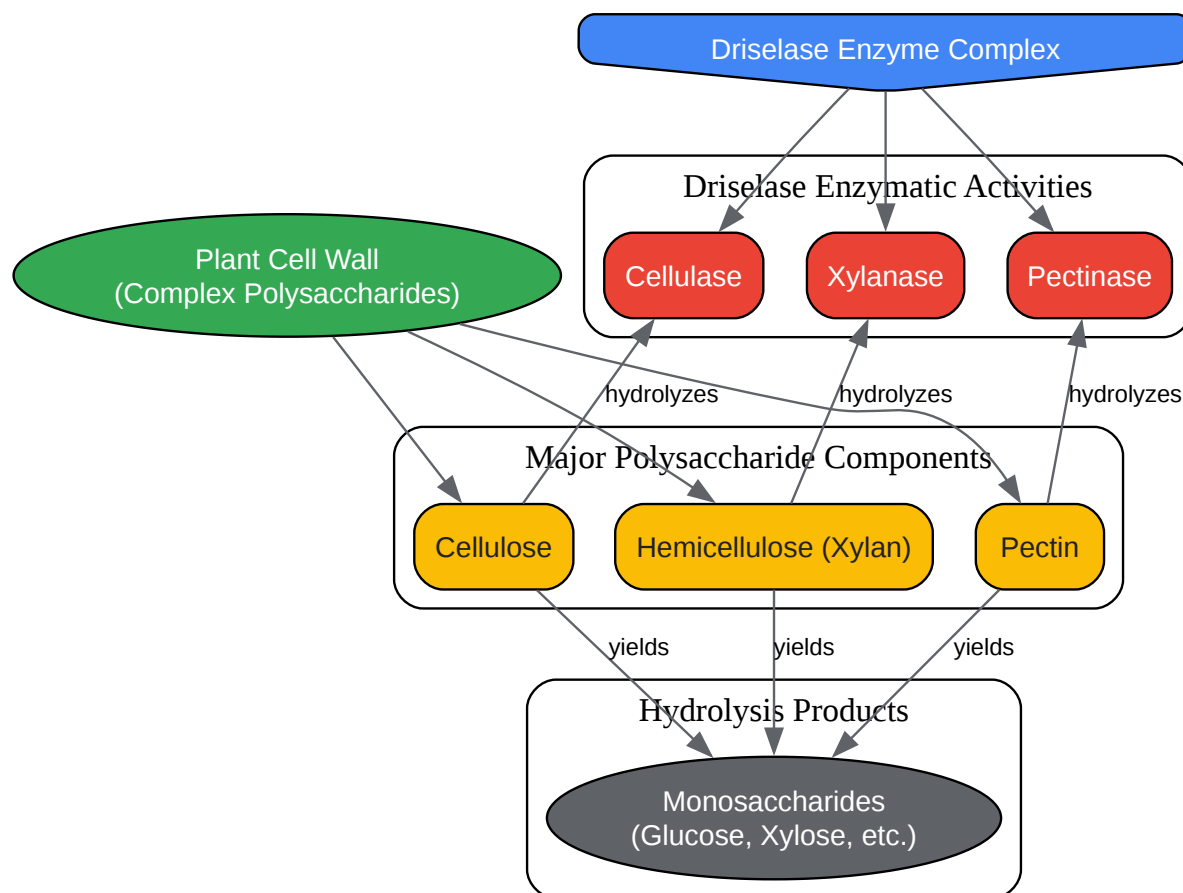
Visualizing the Enzymatic Workflow and Pathways

The degradation of plant cell wall polysaccharides by **Driselase** is a complex process involving the synergistic action of multiple enzymes. The following diagrams, generated using the DOT language, illustrate the general workflow for assaying enzyme activity and the overall process of plant cell wall hydrolysis.



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Caption: General workflow for determining polysaccharide-degrading enzyme activity using a colorimetric assay.



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Caption: Synergistic hydrolysis of plant cell wall components by the **Driselase** enzyme complex.

Conclusion

Driselase is a powerful and versatile enzymatic preparation with broad specificity for the major polysaccharides found in plant cell walls. Its complex composition of cellulases, hemicellulases, and pectinases allows for the efficient degradation of these complex carbohydrates into simpler, soluble sugars. This technical guide has provided an overview of **Driselase**'s substrate specificity, including available quantitative data, and detailed experimental protocols for the characterization of its primary enzymatic activities. The provided workflows and diagrams offer a visual representation of the processes involved in both assaying **Driselase** activity and its

mode of action on plant biomass. For researchers and professionals in drug development and related fields, a thorough understanding and the ability to quantify the enzymatic activities of **Driselase** are crucial for its effective and reproducible application in experimental and industrial processes.

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